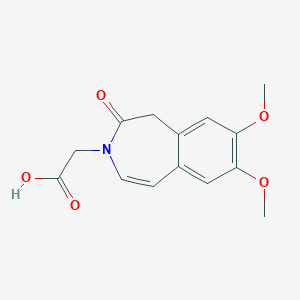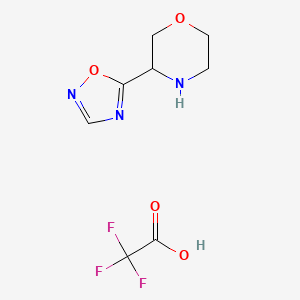
3-(1,2,4-Oxadiazol-5-yl)morpholine; trifluoroacetic acid
Descripción general
Descripción
3-(1,2,4-Oxadiazol-5-yl)morpholine; trifluoroacetic acid (TFA) is a versatile and important reagent used in organic synthesis. It is a member of the family of oxadiazol-5-yl morpholine compounds, which are used in a wide variety of applications, including the synthesis of a variety of organic compounds, the synthesis of peptides and proteins, and the stabilization of metal complexes. TFA is a powerful reagent used to control pH, and it is a common component of many organic synthesis protocols.
Aplicaciones Científicas De Investigación
Peroxisome Proliferator-Activated Receptor (PPAR) Agonists
The synthesis of derivatives of 3-(1,2,4-Oxadiazol-5-yl)morpholine has been explored for potential agonists of type δ/β PPAR . These receptors play a crucial role in the regulation of cellular differentiation, development, and metabolism (lipid, glucose, and protein), and therefore, compounds acting on these receptors can be significant in the treatment of diseases like diabetes, obesity, and cardiovascular diseases.
Synthesis of Heterocyclic Compounds
The 1,2,4-oxadiazole ring, a component of the compound , serves as a precursor for generating other heterocyclic and acyclic compounds through synthetic transformations . This makes it valuable in the synthesis of a wide range of heterocyclic compounds used in pharmaceuticals and materials chemistry.
Agricultural Chemistry
In the field of agricultural chemistry, derivatives of 1,2,4-oxadiazole have been utilized for their potential as herbicides and pesticides . The structural motif of oxadiazole is known to impart significant biological activity, which can be harnessed to protect crops and improve agricultural yield.
Antimicrobial Agents
The oxadiazole ring is known for its antimicrobial properties. Compounds containing this ring structure have been studied for their efficacy against various bacterial and fungal pathogens, which could lead to the development of new classes of antibiotics .
Anti-Inflammatory Agents
Oxadiazole derivatives have shown promise as anti-inflammatory agents. Their ability to modulate inflammatory pathways can be beneficial in the treatment of chronic inflammatory diseases, offering a potential pathway for the development of novel anti-inflammatory drugs .
Material Science
The unique chemical structure of 3-(1,2,4-Oxadiazol-5-yl)morpholine makes it a candidate for the development of new materials with specific properties, such as thermal stability or electronic conductivity. This application is particularly relevant in the creation of advanced materials for electronic devices .
Mecanismo De Acción
Target of Action
Compounds with a 1,2,4-oxadiazole core have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . They have also been identified as potential agonists of type δ/β peroxisome proliferator-activated receptors (PPARδ/β) .
Mode of Action
1,2,4-oxadiazoles possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen . This property could potentially facilitate interactions with target proteins or enzymes, leading to the observed anti-infective activities.
Biochemical Pathways
Given the anti-infective properties of similar 1,2,4-oxadiazole compounds , it can be inferred that these compounds may interfere with the biochemical pathways essential for the survival and replication of infectious agents.
Result of Action
Based on the anti-infective properties of similar 1,2,4-oxadiazole compounds , it can be inferred that these compounds may inhibit the growth and replication of infectious agents, leading to their eventual elimination from the host organism.
Propiedades
IUPAC Name |
3-(1,2,4-oxadiazol-5-yl)morpholine;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2.C2HF3O2/c1-2-10-3-5(7-1)6-8-4-9-11-6;3-2(4,5)1(6)7/h4-5,7H,1-3H2;(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUHHUMSDFZADAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)C2=NC=NO2.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F3N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,2,4-Oxadiazol-5-yl)morpholine; trifluoroacetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



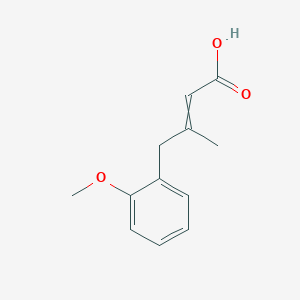
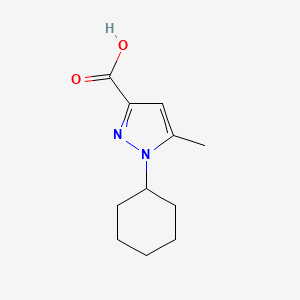
![2-[4-(Trifluoromethyl)piperidin-1-yl]acetic acid hydrochloride](/img/structure/B1459194.png)
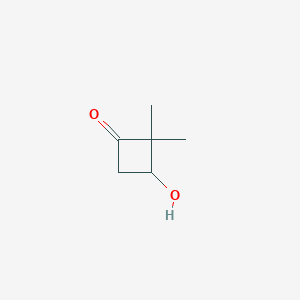
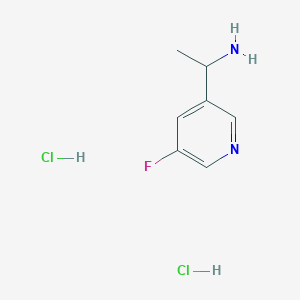
![3-[(4-Chlorophenyl)sulfanyl]propane-1-sulfonyl chloride](/img/structure/B1459199.png)
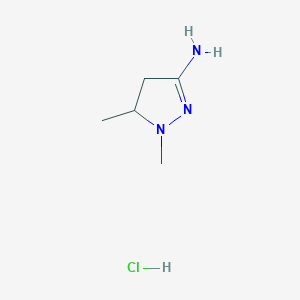

![1',3'-Dihydrospiro(cyclopropane-1,2'-pyrazolo[3,2-b][1,3]oxazine)-5'-carboxylic acid](/img/structure/B1459205.png)
![1-{2-[(2,4-Dimethylphenyl)amino]-2-oxoethyl}piperidine-4-carboxylic acid hydrochloride](/img/structure/B1459207.png)

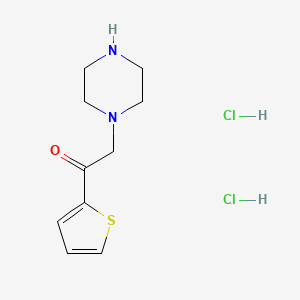
![[(3-Pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)methyl]amine hydrochloride](/img/structure/B1459213.png)
